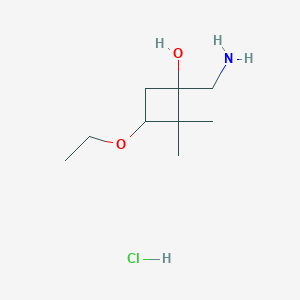
1-(Aminomethyl)-3-ethoxy-2,2-dimethylcyclobutan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Aminomethyl)-3-ethoxy-2,2-dimethylcyclobutan-1-ol hydrochloride is a synthetic organic compound with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both an aminomethyl group and an ethoxy group on the cyclobutane ring contributes to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-ethoxy-2,2-dimethylcyclobutan-1-ol hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of a cyclobutanone derivative followed by the introduction of the aminomethyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would likely be optimized for yield and efficiency, utilizing automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is then purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.
化学反应分析
Types of Reactions: 1-(Aminomethyl)-3-ethoxy-2,2-dimethylcyclobutan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the aminomethyl group to an amine or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction could produce primary or secondary amines.
科学研究应用
1-(Aminomethyl)-3-ethoxy-2,2-dimethylcyclobutan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be utilized in the development of new materials or as a reagent in chemical manufacturing processes.
作用机制
The mechanism of action of 1-(Aminomethyl)-3-ethoxy-2,2-dimethylcyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, potentially affecting their function. The ethoxy group may also play a role in modulating the compound’s solubility and bioavailability.
相似化合物的比较
- 1-(Aminomethyl)-3-methoxy-2,2-dimethylcyclobutan-1-ol hydrochloride
- 1-(Aminomethyl)-3-ethoxy-2,2-dimethylcyclopentan-1-ol hydrochloride
Comparison: Compared to similar compounds, 1-(Aminomethyl)-3-ethoxy-2,2-dimethylcyclobutan-1-ol hydrochloride is unique due to its specific ring structure and functional groups. The presence of the ethoxy group instead of a methoxy group can influence its reactivity and interactions with other molecules. Additionally, the cyclobutane ring provides a different steric environment compared to cyclopentane, which can affect the compound’s overall properties and applications.
属性
IUPAC Name |
1-(aminomethyl)-3-ethoxy-2,2-dimethylcyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-4-12-7-5-9(11,6-10)8(7,2)3;/h7,11H,4-6,10H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUWSEVVOFFBCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1(C)C)(CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1379561.png)
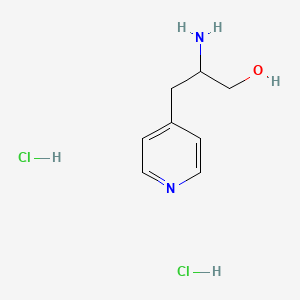
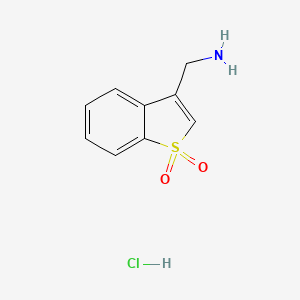
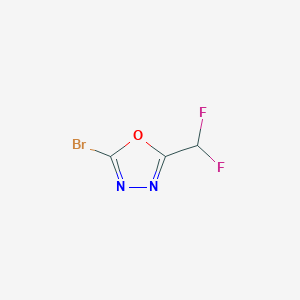
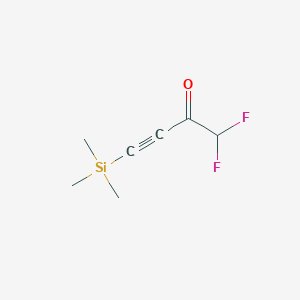
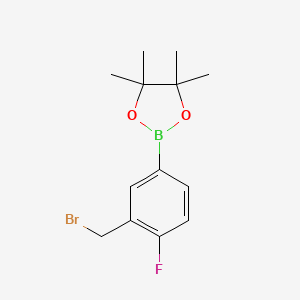
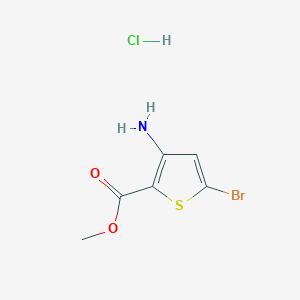
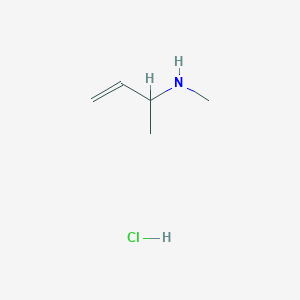
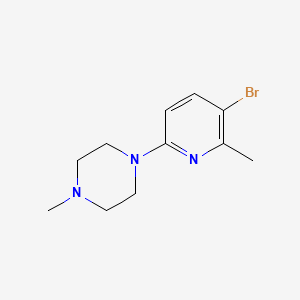
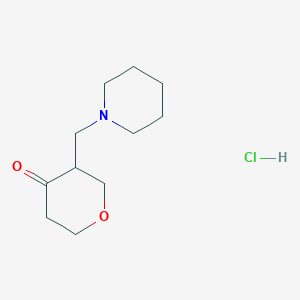
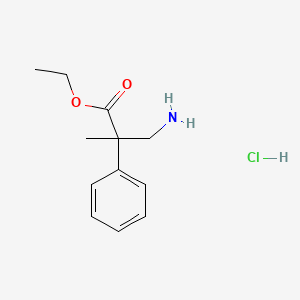
![Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B1379582.png)
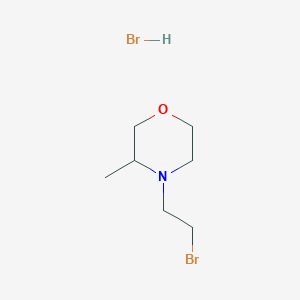
![3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride](/img/structure/B1379584.png)
